5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one sodium salt, hereafter referred to as sodium kojate, represents the sodium salt form of kojic acid. Kojic acid is a natural compound produced by various fungi, notably Aspergillus oryzae, during the fermentation of rice for sake production []. It is also a byproduct of soy sauce fermentation []. Classified as a γ-pyrone derivative, sodium kojate shares structural similarities with maltol and exhibits metal-chelating properties due to its ability to form stable complexes with metal ions, particularly Fe(III) [].
Sodium kojate exhibits reactivity similar to kojic acid, engaging in reactions characteristic of its functional groups. Its metal-chelating ability stems from the presence of the hydroxyl and carbonyl groups on the pyrone ring, enabling it to form stable complexes with various metal ions. This property underpins its use in different applications, including those involving iron chelation [].
The mechanism of action of sodium kojate primarily relies on its metal-chelating properties. By forming stable complexes with metal ions, it can inhibit metal-dependent enzymes or modulate metal ion availability within biological systems. For instance, its ability to chelate iron is believed to contribute to its tyrosinase inhibitory activity, as tyrosinase requires copper ions for its catalytic activity [, ].
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